molecular formula C12H11N3O4S B14950069 N-(5-methylpyridin-2-yl)-3-nitrobenzenesulfonamide

N-(5-methylpyridin-2-yl)-3-nitrobenzenesulfonamide

Cat. No.: B14950069
M. Wt: 293.30 g/mol
InChI Key: SLFJERQTZZHWGR-UHFFFAOYSA-N
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Description

N-(5-methylpyridin-2-yl)-3-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a nitro group attached to a benzene ring, which is further connected to a sulfonamide group. The pyridine ring, substituted with a methyl group, is attached to the nitrogen atom of the sulfonamide group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylpyridin-2-yl)-3-nitrobenzenesulfonamide typically involves the reaction of 5-methyl-2-aminopyridine with 3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-methylpyridin-2-yl)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-methylpyridin-2-yl)-3-nitrobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-methylpyridin-2-yl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their inhibition or death .

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Similar in structure but with different substituents on the pyridine ring.

    di-μ-chlorobis[2-(5-methyl-pyridin-2-yl-κN)phenyl-κC(1)]diplatinum(II): Contains a platinum complex with a similar pyridine moiety.

Uniqueness

N-(5-methylpyridin-2-yl)-3-nitrobenzenesulfonamide is unique due to its specific combination of a nitro group, sulfonamide group, and methyl-substituted pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications .

Properties

Molecular Formula

C12H11N3O4S

Molecular Weight

293.30 g/mol

IUPAC Name

N-(5-methylpyridin-2-yl)-3-nitrobenzenesulfonamide

InChI

InChI=1S/C12H11N3O4S/c1-9-5-6-12(13-8-9)14-20(18,19)11-4-2-3-10(7-11)15(16)17/h2-8H,1H3,(H,13,14)

InChI Key

SLFJERQTZZHWGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]

solubility

14.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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